(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide
Overview
Description
“(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide” is a compound with the molecular formula C23H20N2O4S . It has a molecular weight of 420.5 g/mol . The compound is also known by other names such as BB-78485 and CHEMBL261713 .
Molecular Structure Analysis
The compound has a complex structure that includes two naphthalene rings, a sulfonyl group, and an amide group . The InChI string representation of the molecule is InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1
.
Physical And Chemical Properties Analysis
The compound has several notable physical and chemical properties. It has a molecular weight of 420.5 g/mol and an XLogP3-AA value of 4.2 . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 6 rotatable bonds .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for antimicrobial activity. For instance, certain compounds displayed notable activity against bacteria and fungi. Specifically, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide showed significant antifungal activity (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Antibacterial and Antifungal Agents : Novel derivatives were synthesized and tested for their antimicrobial activity. Certain compounds demonstrated high antibacterial activity, and others displayed anticandidal effects against specific Candida species (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Anticancer Applications
Anticancer Activity : Some derivatives have been tested for their potential anticancer properties. For example, certain compounds showed high cytotoxicity against human leukemia cells and other cancer cell lines, indicating their potential as anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Aminopeptidase N Inhibition : A specific derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified as a potent inhibitor of aminopeptidase N, a target relevant in cancer research, showing inhibition of angiogenesis-related cell invasion (Lee, Shim, Jung, Lee, & Kwon, 2005).
Other Applications
DNA Interaction and Scission : Certain naphthalene-sulfonyl-triazole derivatives, designed to interact with DNA, have been found to exhibit strong antiferromagnetic coupling and effectively promote DNA scission, indicating potential applications in molecular biology and pharmacology (Hernández‐Gil, Ferrer, Cabedo, López-Gresa, Castiñeiras, Lloret, & Advenier, 2013).
Intracellular Imaging : A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence probe for Al3+ ions, suitable for intracellular imaging in biological studies (Mondal, Bhanja, Ojha, Mondal, Chattopadhyay, & Sinha, 2015).
properties
IUPAC Name |
(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUXLMPQFMDRD-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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